molecular formula C20H15N3O3 B2872606 4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide CAS No. 1252407-49-0

4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide

Cat. No.: B2872606
CAS No.: 1252407-49-0
M. Wt: 345.358
InChI Key: BNVCYNYBCGGRCQ-UHFFFAOYSA-N
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Description

4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide (CAS 1252407-49-0) is a synthetic small molecule with a molecular formula of C20H15N3O3 and a molecular weight of 345.35 g/mol . This compound features a unique hybrid structure combining a 4-oxo-4H-chromene (chromone) scaffold with a phenyl-substituted 1H-imidazole moiety, a design of significant interest in medicinal chemistry . Chromene and imidazole derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. Chromene-based compounds have been extensively studied for their potential as antimicrobial agents . Research on analogous chromene derivatives bearing nitrogen heterocyclic systems has demonstrated significant efficacy against fungal pathogens, suggesting this compound is a valuable scaffold for developing new antifungal agents . Furthermore, the imidazole moiety is a key structural component in numerous biomolecules and is known to confer various biological properties, including antimicrobial and cytotoxic effects . This product is intended for research and development purposes in chemistry and pharmaceutical science. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-16-10-18(26-17-9-5-4-8-14(16)17)20(25)22-12-19-21-11-15(23-19)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVCYNYBCGGRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to several chromene-carboxamide derivatives synthesized in recent studies:

Compound Name Key Structural Features Biological Target Reference
4-oxo-N-(4-sulfamoylphenethyl)-4H-chromene-2-carboxamide Phenethyl-sulfonamide linker, chromene core hCA I, II, IX, XII
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide Benzothiazole substituent, trifluoromethyl group Undisclosed
N-(4-phenyl-1H-imidazol-2-yl)furan-2-carboxamide 4-phenylimidazole, furan-carboxamide Screening library compound

Key Observations :

  • Linker and Substituent Impact : Phenethyl or benzyl linkers in sulfonamide derivatives enhance CA inhibitory activity compared to direct benzyl linkages. For example, 4-oxo-N-(4-sulfamoylphenethyl) derivatives exhibit lower Ki values (e.g., 9.3 nM against hCA II) than benzyl-linked analogs .
  • Substituent Positioning : Methyl groups at positions 6, 7, or 8 on the chromene core improve CA inhibition. For instance, 7-methyl substitution in compound 5c (Ki = 309–311 nM) enhances hCA I/II binding compared to unsubstituted analogs .

Key Findings :

  • CA Inhibition : Sulfonamide-linked chromenes (e.g., 5f , 6f ) outperform the reference drug acetazolamide (AAZ, Ki = 12.1 nM against hCA II), suggesting the target compound’s imidazole group may modulate similar potency if optimized .
  • Antimicrobial Potential: Quinazoline-chromene hybrids with hydrazino linkers exhibit anti-HIV and antitubercular activity, hinting at possible broader applications for the target compound .

Biological Activity

4-Oxo-N-[(4-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a chromene core linked to an imidazole moiety, which is significant in various biological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H15N3O3\text{C}_{20}\text{H}_{15}\text{N}_{3}\text{O}_{3}

Key Characteristics:

  • Molecular Weight: 345.35 g/mol
  • CAS Number: 1252407-49-0
  • IUPAC Name: this compound

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)Reference
Compound AHCT116 (Colon)1.08
Compound BHepG2 (Liver)1.48
Compound CMCF7 (Breast)0.98
Compound DA549 (Lung)1.12

The structure–activity relationship (SAR) analysis suggests that specific modifications to the chromene core enhance cytotoxicity against cancer cells, indicating potential pathways for therapeutic development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar imidazole derivatives have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)Reference
Compound EMRSA21.31.95
Compound FE. coli18.55.00
Compound GS. aureus19.03.50

These findings indicate that modifications in the imidazole moiety can significantly influence the antimicrobial efficacy of the compound.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Studies show that derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Induction of Apoptosis: The anticancer activity is partially attributed to the induction of apoptosis in cancer cells, facilitated by interaction with specific cellular pathways.
  • Antioxidant Properties: The presence of phenolic structures may confer antioxidant capabilities, aiding in the reduction of oxidative stress in cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of similar compounds, reinforcing the potential therapeutic applications of the chromene class.

Case Study:
A study conducted by Assirey et al. demonstrated that chromene derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutic agents like doxorubicin . The research emphasized the importance of structural modifications to enhance biological activity.

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